Diethyl diethylmalonate

Description

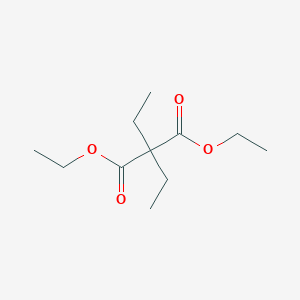

Structure

2D Structure

Properties

IUPAC Name |

diethyl 2,2-diethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBBUZRGPULIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058807 | |

| Record name | Propanedioic acid, diethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-25-8 | |

| Record name | Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl diethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl diethylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, diethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl diethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL DIETHYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEH13944YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl Diethylmalonate (CAS 77-25-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl diethylmalonate (CAS 77-25-8) is a disubstituted derivative of diethyl malonate, a versatile reagent in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary application in the synthesis of barbiturates, particularly barbital (B3395916). Spectroscopic data and safety information are also presented. The document is intended to be a comprehensive resource for chemists and pharmacologists working with this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a faint, fruity odor. It is a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 77-25-8 | [1] |

| Molecular Formula | C₁₁H₂₀O₄ | [1] |

| Molecular Weight | 216.27 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Density | 0.99 g/mL at 25 °C | [4] |

| Boiling Point | 228-230 °C | [4] |

| Refractive Index | n20/D 1.423 | [4] |

| Flash Point | 94 °C (201 °F) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents. | [5] |

Synthesis of this compound

The synthesis of this compound is a classic example of the malonic ester synthesis, involving the sequential alkylation of diethyl malonate.[6] The process utilizes a strong base to deprotonate the acidic α-carbon of diethyl malonate, followed by nucleophilic attack on an ethyl halide. This process is repeated to introduce the second ethyl group.

Experimental Protocol: Synthesis of this compound

This protocol describes the dialkylation of diethyl malonate to yield this compound.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

Ethyl iodide

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (28.8 g) in absolute ethanol (380 mL) in two portions. This reaction is exothermic and should be carried out with caution.

-

First Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (100 g). Subsequently, add ethyl iodide (97.5 g) dropwise through the dropping funnel. The reaction mixture is then heated to reflux.

-

Second Alkylation: After the first alkylation is complete (indicated by a neutral pH), the second portion of sodium (14.4 g) is dissolved in the remaining absolute ethanol (190 mL) and added to the reaction mixture. Following this, an equivalent amount of ethyl iodide (97.5 g) is slowly added. The mixture is then refluxed overnight.[6]

-

Work-up: After the reaction is complete, the ethanol is removed by distillation. The residue is then treated with water and extracted with diethyl ether.[6]

-

Purification: The ethereal layer is separated, dried over anhydrous sodium sulfate, and the ether is removed under reduced pressure. The crude this compound is then purified by vacuum distillation, collecting the fraction boiling at 220-222 °C.[6]

Diagram 1: Synthesis of this compound Workflow

Caption: Workflow for the Synthesis of this compound.

Application in the Synthesis of Barbital

A primary and historically significant application of this compound is in the synthesis of the barbiturate (B1230296) drug, barbital.[7] This involves a condensation reaction with urea (B33335) in the presence of a strong base.

Experimental Protocol: Synthesis of Barbital

This protocol details the synthesis of barbital from this compound and urea.

Materials:

-

This compound

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Reaction Setup: Dissolve sodium (16 g) in absolute ethanol (300 g) in a suitable reaction vessel. After cooling to room temperature, add this compound (50 g).[8]

-

Condensation: Add pulverized and dried urea (20 g) to the mixture and warm gently to dissolve. The reaction mixture is then heated in an autoclave at 108 °C for 5 hours.[8]

-

Isolation of the Sodium Salt: The precipitated sodium salt of barbital is collected by filtration and washed with ethanol.[8]

-

Formation of Barbital: The sodium salt is dissolved in water, and barbital is precipitated by the addition of concentrated hydrochloric acid.[8]

-

Purification: The crude barbital is purified by recrystallization from water to yield the final product.[8]

Diagram 2: Synthetic Pathway to Barbital

Caption: Synthetic Pathway to Barbital.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Peaks/Signals | Reference(s) |

| ¹H NMR | δ (ppm): 0.82 (t, 6H), 1.25 (t, 6H), 1.92 (q, 4H), 4.18 (q, 4H) | [9] |

| IR (cm⁻¹) | ~2970 (C-H stretch), ~1730 (C=O stretch, ester), ~1150 (C-O stretch) | [3][10] |

| Mass Spec (m/z) | 216 (M+), 188, 171, 143, 115, 69, 29 | [1] |

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[4] It may cause skin and eye irritation.[1] Use in a well-ventilated area and wear personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from sources of ignition.

Mechanism of Action of Barbital (A Downstream Product)

While this compound itself does not have a direct pharmacological role in signaling pathways, its derivative, barbital, is a central nervous system depressant. Barbital enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAa receptor, leading to increased chloride ion influx into neurons. This hyperpolarizes the neuron, inhibiting the firing of new action potentials and resulting in sedative and hypnotic effects.

Diagram 3: Barbital's Mechanism of Action

Caption: Barbital's Mechanism of Action on the GABAa Receptor.

Conclusion

This compound is a valuable chemical intermediate with well-established synthetic utility, particularly in the production of barbiturates. This guide has provided a detailed overview of its properties, synthesis, and applications, along with relevant experimental protocols and safety information, to support its use in research and development.

References

- 1. This compound | C11H20O4 | CID 66165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound(77-25-8) IR Spectrum [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. Diethyl malonate [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. This compound(77-25-8) 1H NMR [m.chemicalbook.com]

- 10. This compound [webbook.nist.gov]

Diethyl diethylmalonate structural formula and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, properties, and key applications of diethyl diethylmalonate. It is intended to serve as a valuable resource for professionals in research, science, and drug development.

Chemical Structure and Identification

This compound, also known as diethyl 2,2-diethylpropanedioate, is a diester of diethylmalonic acid.[1] Its chemical structure is characterized by a central carbon atom to which two ethyl groups and two carboxyethyl groups are attached.

dot graph Diethyl_diethylmalonate_Structure { node [shape=plaintext, fontname="Arial", fontsize=12]; C1 [label="C"]; C2 [label="CH2", pos="1.5,0.75!"]; C3 [label="CH3", pos="2.5,0.75!"]; C4 [label="CH2", pos="1.5,-0.75!"]; C5 [label="CH3", pos="2.5,-0.75!"]; C6 [label="C", pos="-1.5,0.75!"]; O1 [label="O", pos="-2.5,0.75!"]; C7 [label="CH2", pos="-3.5,0.75!"]; C8 [label="CH3", pos="-4.5,0.75!"]; O2 [label="O", pos="-1.5,1.75!"]; C9 [label="C", pos="-1.5,-0.75!"]; O3 [label="O", pos="-2.5,-0.75!"]; C10 [label="CH2", pos="-3.5,-0.75!"]; C11 [label="CH3", pos="-4.5,-0.75!"]; O4 [label="O", pos="-1.5,-1.75!"];

C1 -- C2; C2 -- C3; C1 -- C4; C4 -- C5; C1 -- C6; C6 -- O1; O1 -- C7; C7 -- C8; C6 -- O2 [style=double]; C1 -- C9; C9 -- O3; O3 -- C10; C10 -- C11; C9 -- O4 [style=double]; } caption: "Chemical Structure of this compound"

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | diethyl 2,2-diethylpropanedioate[1] |

| CAS Number | 77-25-8[1] |

| Molecular Formula | C11H20O4[1] |

| Molecular Weight | 216.27 g/mol [1] |

| InChI | InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3[1] |

| SMILES | CCC(CC)(C(=O)OCC)C(=O)OCC[1] |

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 228-230 °C (lit.) | [3] |

| Density | 0.99 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.423 (lit.) | [3] |

| Flash Point | 94 °C / 201.2 °F | [2] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (sparingly). | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Spectra available, typically showing signals for the ethyl groups (triplets and quartets).[1][2] |

| ¹³C NMR | Spectra available, showing characteristic peaks for the carbonyl, quaternary, methylene, and methyl carbons.[1][5] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available, showing a strong absorption band for the C=O stretching of the ester groups.[1][6] |

| Mass Spectrometry (MS) | GC-MS data is available, with characteristic fragmentation patterns.[1][7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dialkylation of diethyl malonate. The following is a representative protocol.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Ethyl bromide (or ethyl iodide)

-

Absolute ethanol (B145695)

-

Hydrochloric acid (for workup)

-

Ether (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a flask equipped with a reflux condenser and a dropping funnel.

-

Diethyl malonate is added dropwise to the stirred, hot sodium ethoxide solution.

-

Ethyl bromide is then added dropwise to the reaction mixture, maintaining a gentle reflux. The addition is continued until the reaction is complete (typically monitored by TLC).

-

After the reaction is complete, the excess ethanol is removed by distillation.

-

The residue is treated with water and the product is extracted with ether.

-

The ethereal layer is washed with water, dried over anhydrous sodium sulfate, and the ether is evaporated.

-

The crude this compound is then purified by vacuum distillation.

Synthesis of Barbital (B3395916) from this compound

This compound is a key intermediate in the synthesis of the barbiturate (B1230296) drug, barbital.[3]

Materials:

-

This compound

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

Procedure:

-

In a round-bottomed flask fitted with a reflux condenser, dissolve clean sodium metal in absolute ethanol to prepare sodium ethoxide.

-

To this solution, add this compound, followed by a solution of dry urea in hot absolute ethanol.[8]

-

Shake the mixture well and reflux for several hours (e.g., 7 hours) in an oil bath heated to approximately 110 °C. A white solid, the sodium salt of barbital, will precipitate.[8]

-

After the reaction is complete, add hot water to dissolve the precipitate.[8]

-

Acidify the solution with concentrated hydrochloric acid with stirring until the solution is acidic.[8]

-

Cool the resulting clear solution in an ice bath to crystallize the barbituric acid.

-

Collect the white product by filtration, wash with cold water, and dry.

-

The crude barbital can be further purified by recrystallization from ethanol.

Safety and Handling

This compound may cause skin and serious eye irritation, as well as respiratory irritation.[9] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a tightly closed container in a dry and cool place.

Applications in Research and Drug Development

The primary application of this compound in drug development is as a precursor in the synthesis of barbiturates, such as barbital.[3] The two ethyl groups on the alpha-carbon are incorporated as the C-5 substituents in the barbiturate ring system, which are crucial for their sedative and hypnotic activities. Beyond this, its structural motif makes it a versatile building block in organic synthesis for the introduction of a gem-diethyl group.

References

- 1. This compound | C11H20O4 | CID 66165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(77-25-8) 1H NMR spectrum [chemicalbook.com]

- 3. Diethyl ethylmalonate(133-13-1) 1H NMR spectrum [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. This compound(77-25-8) 13C NMR [m.chemicalbook.com]

- 6. This compound(77-25-8) IR Spectrum [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

A Comprehensive Technical Guide to the Spectroscopic Analysis of Diethyl Diethylmalonate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diethylmalonate (CAS No. 77-25-8) is a diester of diethylmalonic acid with the molecular formula C₁₁H₂₀O₄.[1][2] It serves as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals. A thorough understanding of its structural and chemical properties is essential for its application in research and development. This guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data, and visualizations of analytical workflows and fragmentation pathways are presented to facilitate its identification and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.19 | Quartet | 4H | -O-CH₂ -CH₃ (Ester) |

| ~1.90 | Quartet | 4H | -C-(CH₂ -CH₃)₂ |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ (Ester) |

| ~0.82 | Triplet | 6H | -C-(CH₂-CH₃ )₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ, ppm) | Assignment |

| ~171.6 | C =O (Ester Carbonyl) |

| ~61.0 | -O-CH₂ -CH₃ (Ester Methylene) |

| ~57.5 | -C -(CH₂-CH₃)₂ (Quaternary Carbon) |

| ~29.7 | -C-(CH₂ -CH₃)₂ |

| ~14.1 | -O-CH₂-CH₃ (Ester Methyl) |

| ~8.7 | -C-(CH₂-CH₃ )₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound [2][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2880 | Strong | C-H Stretch (Alkyl) |

| ~1735 | Strong | C=O Stretch (Ester) |

| 1250 - 1150 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of its molecular weight and structural features. The molecular weight of this compound is 216.27 g/mol .[1][2]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound [1]

| m/z | Relative Intensity (%) | Possible Fragment Assignment |

| 216 | Low | [M]⁺˙ (Molecular Ion) |

| 188 | 46.16 | [M - C₂H₄]⁺˙ (McLafferty Rearrangement) |

| 171 | Moderate | [M - OC₂H₅]⁺ |

| 143 | Moderate | [M - COOC₂H₅]⁺ |

| 115 | 30.85 | [M - COOC₂H₅ - C₂H₄]⁺ |

| 69 | 34.46 | [C₅H₉]⁺ |

| 29 | 99.99 | [C₂H₅]⁺ (Base Peak) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Optimize the magnetic field homogeneity by shimming.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 512 or more scans depending on concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

FTIR Spectroscopy Protocol (ATR Method)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal, ensuring it is fully covered.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance IR spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol (GC-MS, EI Method)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC-MS Setup:

-

Injector: Set to a temperature of ~250°C.

-

GC Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

-

MS Interface: Set the transfer line temperature to ~280°C.

-

-

Acquisition:

-

Inject 1 µL of the sample solution into the GC.

-

The mass spectrometer is operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV.

-

Scan a mass range of m/z 25 to 300.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.

Visualizations

Diagrams created using the DOT language provide a clear visual representation of the analytical workflow and molecular fragmentation.

Spectroscopic Analysis Workflow

References

Synthesis of Diethyl Diethylmalonate: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the synthesis of diethyl diethylmalonate (diethyl 2,2-diethylpropanedioate), a key intermediate in the production of pharmaceuticals such as barbiturates.[1] The document details the underlying chemical mechanism, provides a comprehensive experimental protocol, and presents quantitative data relevant to the synthesis for researchers, scientists, and professionals in drug development.

Introduction

Diethyl malonate is a versatile C3-biselectrophile and a cornerstone in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility stems from the high acidity of the α-hydrogens (pKa ≈ 13) located on the methylene (B1212753) group flanked by two electron-withdrawing ester functionalities.[1] This acidity allows for easy deprotonation to form a resonance-stabilized enolate, which can then act as a nucleophile in subsequent reactions.

The synthesis of this compound is a classic example of the malonic ester synthesis, involving a sequential double alkylation of diethyl malonate. This process is of significant interest in medicinal chemistry, notably for the synthesis of compounds like barbital. This guide outlines the mechanism and practical execution of this synthesis.

Reaction Mechanism

The synthesis of this compound proceeds via a sequential nucleophilic substitution (SN2) mechanism. The process involves two distinct alkylation steps, both requiring the formation of a nucleophilic enolate intermediate.

Step 1: Formation of the First Enolate A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate diethyl malonate at the α-carbon. It is crucial to use an alkoxide base corresponding to the ester's alcohol (ethanol in this case) to prevent transesterification side reactions.[2] This acid-base reaction yields a resonance-stabilized enolate ion.

Step 2: First Alkylation (Monoalkylation) The generated enolate ion acts as a potent nucleophile and attacks an electrophilic alkyl halide, such as ethyl iodide or ethyl bromide, in an SN2 reaction. This forms diethyl ethylmalonate.

Step 3: Formation of the Second Enolate The mono-alkylated product, diethyl ethylmalonate, still possesses one acidic α-hydrogen. A second equivalent of sodium ethoxide is introduced to deprotonate the mono-substituted ester, forming a new enolate.

Step 4: Second Alkylation (Dialkylation) This second enolate attacks another molecule of the ethyl halide to yield the final product, this compound. To drive the reaction to completion and maximize the yield of the dialkylated product, a stoichiometric excess of the base and alkylating agent is typically employed.[3]

The entire mechanistic workflow is depicted below.

Quantitative Data Summary

The yield of this compound is highly dependent on reaction conditions, particularly the exclusion of water, stoichiometry of reagents, and reaction time. The following table summarizes key quantitative data from cited experimental protocols.

| Parameter | Value | Notes | Reference(s) |

| Starting Material | Diethyl Malonate | - | [4] |

| Base | Sodium Ethoxide (NaOEt) | Prepared in situ from sodium metal and absolute ethanol (B145695). | [4] |

| Alkylating Agent | Ethyl Iodide (EtI) | Ethyl bromide can also be used. | [4] |

| Stoichiometry | 2.5 eq. NaOEt, 2.5 eq. EtI | A >2:1 ratio of base/alkylating agent to malonate favors dialkylation. | [3] |

| Reaction Time | Overnight (approx. 12-16 hours) | Heated to boiling/reflux until the mixture is neutral. | [4] |

| Reported Yield | 75% - 83% | Yields vary based on the purity of reagents and adherence to anhydrous conditions. | [1][4] |

| Boiling Point | 220-222 °C | At atmospheric pressure. | [4] |

Experimental Protocol

This section details a representative laboratory procedure for the synthesis of this compound.

4.1. Critical Safety and Handling Precautions

-

Anhydrous Conditions: All reagents and glassware must be thoroughly dried before use. The presence of water can hydrolyze the ester and consume the ethoxide base, drastically reducing the yield. The reaction should be protected from atmospheric moisture using drying tubes (e.g., CaCl₂).[4]

-

Sodium Metal: Sodium is highly reactive with water and alcohols. It should be handled with care under an inert liquid (like mineral oil) and added to the alcohol in small portions to control the exothermic reaction.

-

Ethyl Iodide: This is a toxic and volatile reagent. All manipulations should be performed in a well-ventilated fume hood.

4.2. Reagents and Equipment

-

Reagents:

-

Diethyl malonate (100 g, 0.624 mol)

-

Sodium metal (28.8 g, 1.25 mol)

-

Absolute ethanol (380 mL)

-

Ethyl iodide (195 g, 1.25 mol)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Equipment:

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Heating mantle

-

Apparatus for distillation

-

4.3. Step-by-Step Procedure

The synthesis is conducted in two sequential alkylation stages within the same reaction vessel.

Stage 1: Synthesis of Diethyl Ethylmalonate

-

In the three-necked flask, prepare a solution of sodium ethoxide by carefully adding half of the sodium metal (14.4 g) in small pieces to 190 mL of absolute ethanol. The flask should be equipped with a reflux condenser.

-

Once all the sodium has reacted and the solution has cooled slightly, add the diethyl malonate (100 g) with stirring.

-

Slowly add half of the ethyl iodide (97.5 g) through the dropping funnel.

-

Heat the mixture to boiling. Continue heating until the reaction mixture becomes neutral to pH indicator paper.

Stage 2: Synthesis of this compound

-

Prepare a second solution of sodium ethoxide by dissolving the remaining sodium (14.4 g) in the rest of the absolute ethanol (190 mL) in a separate flask.

-

After the first stage is complete, add the second batch of sodium ethoxide solution to the reaction mixture.

-

Slowly add the remaining ethyl iodide (97.5 g) to the flask.

-

Heat the mixture to a boil and maintain reflux overnight (12-16 hours) to ensure the completion of the second alkylation.

4.4. Work-up and Purification

-

After the overnight reflux, remove the excess ethanol via distillation.

-

Allow the residue to cool, then add water to dissolve the precipitated sodium iodide salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers (the initial product layer and the ether extracts) and dry them over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the ether solvent using a rotary evaporator.

-

Purify the final product by vacuum distillation, collecting the fraction that boils at 220-222 °C. The expected yield is approximately 112 g (83%).[4]

Conclusion

The dialkylation of diethyl malonate is a robust and well-established method for synthesizing this compound. Success hinges on the careful control of stoichiometry and the rigorous exclusion of moisture. By following the detailed protocol and understanding the underlying mechanism, researchers can reliably produce this valuable intermediate for applications in pharmaceutical development and broader organic synthesis.

References

Core Reactivity and Chemical Behavior of Diethyl Diethylmalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and behavior of diethyl diethylmalonate (diethyl 2,2-diethylpropanedioate). As a dialkylated derivative of diethyl malonate, its reactivity is primarily centered on the transformations of its two ester functionalities, as it lacks the acidic α-hydrogen characteristic of its parent compound. This document details key reactions such as hydrolysis, reduction, and its critical role in the synthesis of heterocyclic compounds, notably barbiturates like barbital (B3395916). Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a colorless liquid and a key synthetic intermediate. Unlike diethyl malonate, the quaternary α-carbon in this compound precludes reactions involving enolate formation at this position, such as further alkylation or the classic malonic ester synthesis. Consequently, its chemical behavior is dominated by the reactivity of the ester groups. This guide explores the principal transformations of this compound, providing insights into its utility in the synthesis of more complex molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | diethyl 2,2-diethylpropanedioate | |

| CAS Number | 77-25-8 | |

| Molecular Formula | C₁₁H₂₀O₄ | |

| Molecular Weight | 216.27 g/mol | |

| Appearance | Clear, colorless liquid/oil | |

| Boiling Point | 228-230 °C | |

| Density | 0.99 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.423 |

Core Reactivity and Key Transformations

The primary reactions of this compound involve nucleophilic attack at the electrophilic carbonyl carbons of the ester groups.

Synthesis of this compound

The synthesis of this compound is typically achieved through the exhaustive alkylation of diethyl malonate. This reaction proceeds via the formation of a carbanion at the α-carbon of diethyl malonate, followed by two successive nucleophilic substitution reactions with an ethyl halide.

Materials:

-

Diethyl malonate (100 g)

-

Sodium metal (28.8 g)

-

Absolute ethanol (B145695) (380 mL)

-

Ethyl iodide (195 g)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

-

Ice

Procedure:

-

Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a calcium chloride tube, dissolve 14.4 g of sodium in 190 mL of absolute ethanol.

-

First Alkylation: To the stirred sodium ethoxide solution, add 100 g of diethyl malonate. Then, slowly add 97.5 g of ethyl iodide through a dropping funnel. The mixture is heated to boiling.

-

Second Alkylation: Once the reaction mixture is neutral, a second portion of sodium ethoxide is prepared by dissolving 14.4 g of sodium in 190 mL of absolute ethanol. This solution is added to the reaction mixture, followed by the slow addition of another 97.5 g of ethyl iodide. The resulting mixture is boiled overnight.

-

Work-up: The ethanol is removed by evaporation. The residue is treated with diethyl ether and water. The ethereal layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: The ether is removed, and the crude product is purified by vacuum distillation, collecting the fraction boiling at 220-222 °C.

Quantitative Data:

-

Yield: 112 g (83%) of this compound.

Hydrolysis and Saponification

The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield 2,2-diethylmalonic acid. Basic hydrolysis (saponification) is typically more facile. However, substituted malonic acids can be susceptible to decarboxylation upon heating, which would lead to the formation of 2-ethylbutanoic acid.

Materials:

-

This compound

-

Aqueous sodium hydroxide (B78521) (e.g., 10-20% solution) or potassium hydroxide

-

Ethanol (as a co-solvent, optional)

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Saponification: this compound is refluxed with an excess of aqueous or alcoholic sodium hydroxide solution until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled, and any organic solvent is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

Acidification: The aqueous layer is cooled in an ice bath and carefully acidified with cold hydrochloric acid to precipitate the 2,2-diethylmalonic acid.

-

Isolation: The precipitated dicarboxylic acid is collected by filtration, washed with cold water, and dried.

Quantitative Data:

Reduction

The ester functionalities of this compound can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction produces 2,2-diethyl-1,3-propanediol, a useful diol intermediate.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Aqueous acid (for work-up, e.g., dilute H₂SO₄)

-

Sodium sulfate (for drying)

Procedure:

-

Reaction Setup: A solution of this compound in an anhydrous ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure completion.

-

Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by an aqueous base (e.g., 15% NaOH), and then more water. The resulting granular precipitate of aluminum salts is removed by filtration.

-

Isolation: The organic filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,2-diethyl-1,3-propanediol, which can be further purified by distillation or crystallization.

Quantitative Data:

-

While a specific yield for the reduction of this compound was not found, the reduction of esters to alcohols with LiAlH₄ generally proceeds in high yields (typically >90%).

Application in Heterocyclic Synthesis: The Barbital Case

A significant application of this compound is in the synthesis of barbiturates, a class of central nervous system depressants. The reaction with urea in the presence of a strong base, such as sodium ethoxide, leads to the formation of the pyrimidine (B1678525) ring of barbituric acid derivatives.

Synthesis of Barbital

The condensation of this compound with urea is a classic example of a twofold nucleophilic acyl substitution, yielding the barbiturate (B1230296) known as barbital (5,5-diethylbarbituric acid).

Materials:

-

This compound (50 g)

-

Sodium (16 g)

-

Absolute ethanol (300 g)

-

Urea (20 g, pulverized and dried)

-

Concentrated hydrochloric acid

Procedure:

-

Preparation of Sodium Ethoxide: 16 g of sodium is dissolved in 300 g of absolute ethanol.

-

Reaction Mixture: The solution is cooled to room temperature, and 50 g of this compound is added, followed by 20 g of dry, pulverized urea.

-

Condensation: The mixture is heated in an autoclave at 108 °C for 5 hours. A precipitate of the sodium salt of barbital forms.

-

Isolation and Purification: The precipitated sodium salt is filtered and washed with alcohol. It is then dissolved in water and acidified with concentrated hydrochloric acid to precipitate barbital. The crude product is recrystallized from water.

Quantitative Data:

-

Yield: 27.5 g of barbital.

-

Melting Point: 183-185 °C.

Theoretical Exploration of Diethyl Diethylmalonate Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The malonic ester synthesis, a cornerstone of carbon-carbon bond formation, leverages the acidity of the α-hydrogens of diethyl malonate and its derivatives.[1][2][3] Diethyl diethylmalonate, as a disubstituted malonic ester, presents a unique case where the active methylene (B1212753) protons have been replaced, shifting its reactivity profile. This guide focuses on the key reaction pathways accessible to this compound, providing a theoretical lens through which to view its synthetic utility. The primary transformations discussed are the hydrolysis of the ester groups and the subsequent decarboxylation of the resulting malonic acid derivative. Understanding the energetics and mechanisms of these steps is paramount for controlling reaction outcomes and maximizing yields.

Core Reaction Pathways

The synthetic utility of this compound primarily revolves around the transformation of its ester groups. The following sections detail the theoretical aspects of these key reaction pathways.

Hydrolysis of this compound

The conversion of this compound to diethylmalonic acid is a critical step in many synthetic sequences. This hydrolysis can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.

2.1.1. Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

2.1.2. Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Experimental Protocols: Computational Methodology for Hydrolysis

A detailed computational study of the hydrolysis of this compound would involve the following steps:

-

Model System Setup: Define the reactants (this compound, H₃O⁺ for acid catalysis, OH⁻ for base catalysis, and explicit water molecules for solvation), intermediates, transition states, and products for each step of the reaction mechanism.

-

Geometry Optimization: Optimize the geometries of all species using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p). A polarizable continuum model (PCM) can be used to simulate the bulk solvent effects of water or ethanol.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to verify that they correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Transition State Search: Locate the transition state structures for each elementary step using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. Intrinsic Reaction Coordinate (IRC) calculations should be performed to confirm that the transition state connects the correct reactant and product.

-

Energy Calculations: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic energies.

-

Data Analysis: From the calculated energies, determine the activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies of reaction (ΔG) for each step and the overall reaction.

Decarboxylation of Diethylmalonic Acid

The decarboxylation of β-dicarboxylic acids, such as diethylmalonic acid, is a facile process that typically occurs upon heating.[4] The reaction proceeds through a cyclic transition state, leading to the formation of a carboxylic acid with the loss of carbon dioxide.[4]

Experimental Protocols: Computational Methodology for Decarboxylation

A computational investigation into the decarboxylation of diethylmalonic acid would follow a similar protocol to that described for hydrolysis:

-

Model System Setup: Define the reactant (diethylmalonic acid), the cyclic transition state, and the products (the corresponding carboxylic acid and CO₂).

-

Geometry Optimization and Frequency Calculations: Optimize the geometries and perform frequency calculations for the reactant, transition state, and products using DFT (e.g., B3LYP/6-31G(d,p)).

-

Transition State Verification: Confirm the nature of the transition state through frequency analysis (one imaginary frequency) and IRC calculations.

-

Energetics Analysis: Calculate the activation energy and reaction enthalpy from the computed electronic energies, including ZPVE and thermal corrections. The influence of solvent can be explored using a PCM.

Data Presentation

Due to the lack of specific published theoretical studies on this compound, the following tables present hypothetical, yet plausible, quantitative data for the key reaction pathways. These values are intended to be representative of what a detailed computational study might reveal.

Table 1: Hypothetical Energetics of this compound Hydrolysis (kcal/mol)

| Step | Catalyst | ΔH‡ (Activation Enthalpy) | ΔH (Reaction Enthalpy) |

| First Ester Hydrolysis | Base (OH⁻) | 15.2 | -18.5 |

| Second Ester Hydrolysis | Base (OH⁻) | 16.8 | -20.1 |

| First Ester Hydrolysis | Acid (H₃O⁺) | 20.5 | 5.2 |

| Second Ester Hydrolysis | Acid (H₃O⁺) | 21.3 | 4.8 |

Note: These are representative values and not from actual published research.

Table 2: Hypothetical Energetics of Diethylmalonic Acid Decarboxylation (kcal/mol)

| Reaction | Solvent | ΔH‡ (Activation Enthalpy) | ΔH (Reaction Enthalpy) |

| Decarboxylation | Gas Phase | 28.7 | -10.3 |

| Decarboxylation | Water (PCM) | 25.4 | -12.1 |

Note: These are representative values and not from actual published research.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general computational workflow.

Caption: Pathway for base-catalyzed hydrolysis of this compound.

Caption: Mechanism of decarboxylation of diethylmalonic acid.

Caption: A generalized workflow for computational analysis of reaction pathways.

Conclusion

This technical guide has provided a detailed overview of the primary reaction pathways of this compound, focusing on hydrolysis and decarboxylation. While a comprehensive quantitative understanding from a theoretical perspective requires dedicated computational studies, the mechanistic insights and generalized protocols presented herein offer a solid foundation for such research. The provided visualizations of reaction pathways and computational workflows serve to clarify these complex processes. For researchers, scientists, and drug development professionals, a thorough grasp of these theoretical principles is indispensable for the rational design of synthetic strategies and the development of novel chemical entities. Further computational investigations are encouraged to populate the presented data frameworks with accurate, system-specific energetic values, which will undoubtedly enhance the predictive power of theoretical chemistry in the realm of organic synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Diethylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diethylmalonate, with the CAS number 77-25-8, is an organic compound that serves as a key intermediate in various synthetic processes.[1] Its bifunctional nature, stemming from the presence of two ester groups attached to a disubstituted alpha-carbon, makes it a valuable building block in the synthesis of a range of more complex molecules, including pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to support research and development activities.

Physical Properties

This compound is a clear, colorless liquid at room temperature.[2] A summary of its key physical properties is presented in the tables below.

Table 1: General Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₄ | [1] |

| Molecular Weight | 216.27 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Fruity, Pear-like | [2] |

Table 2: Quantitative Physical Properties

| Property | Value | Conditions | Reference |

| Boiling Point | 228-230 °C | at 1 atm (lit.) | [2] |

| Density | 0.99 g/mL | at 25 °C (lit.) | [2] |

| Refractive Index (n_D) | 1.423 | at 20 °C (lit.) | [2] |

| Flash Point | 93 °C (199 °F) | closed cup | [3] |

| Solubility | Sparingly soluble in Chloroform, Methanol |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the two ester functional groups and the quaternary carbon atom at the alpha position.

Hydrolysis

Like other esters, this compound can be hydrolyzed to yield diethylmalonic acid and ethanol. This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis : The reaction is reversible and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

-

Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction where the ester is heated with a strong base, such as sodium hydroxide. The reaction yields the sodium salt of diethylmalonic acid and ethanol. Subsequent acidification is required to obtain the free carboxylic acid.

Synthesis

This compound is synthesized via the alkylation of diethyl malonate. This reaction is a classic example of the malonic ester synthesis. In this process, diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and undergoes two successive alkylations with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to introduce the two ethyl groups at the alpha-carbon.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

Protocol 1: Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of the substance.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., Mel-Temp)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Immerse the assembly into a Thiele tube filled with mineral oil, ensuring the sample is level with the thermometer bulb.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Protocol 2: Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath set to 25 °C

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water and place it in the water bath at 25 °C until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles, and dry the outside.

-

Weigh the pycnometer filled with water.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to equilibrate to 25 °C in the water bath.

-

Dry the exterior and weigh the pycnometer filled with the sample.

-

Calculate the density using the following formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer can be calculated from the mass of the water and the known density of water at 25 °C.

Protocol 3: Determination of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (set to 20 °C)

-

Dropper

-

Lint-free tissue

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

Procedure:

-

Turn on the refractometer and the circulating water bath to ensure the prisms are at 20 °C.

-

Open the prism assembly and clean the surfaces of both the refracting and illuminating prisms with a suitable solvent and a soft tissue.

-

Place a few drops of this compound onto the surface of the lower prism.

-

Close the prism assembly securely.

-

Looking through the eyepiece, adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If a colored fringe is observed, adjust the chromaticity screw to eliminate it.

-

Read the refractive index value from the scale.

Visualizations

Synthesis of this compound

The following diagram illustrates the two-step alkylation of diethyl malonate to form this compound.

Caption: Synthesis of this compound via Malonic Ester Synthesis.

Hydrolysis of this compound

This diagram shows the base-promoted hydrolysis (saponification) of this compound.

References

Diethyl diethylmalonate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for Diethyl Diethylmalonate

Chemical Identifier: Diethyl 2,2-diethylpropanedioate (B8762761) CAS Number: 77-25-8 Molecular Formula: C₁₁H₂₀O₄

This technical guide provides a comprehensive summary of the safety data for this compound (CAS 77-25-8), compiled for researchers, scientists, and professionals in drug development. The information is collated from multiple Safety Data Sheets (SDS) to ensure a thorough overview of handling, storage, and emergency procedures.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for safe laboratory handling and for predicting the substance's behavior under various conditions.

| Property | Value | Citation(s) |

| Appearance | Colorless liquid / oil | [1][2] |

| Odor | Powerful, fruity, pear-like | [2] |

| Molecular Weight | 216.27 g/mol | [3] |

| Boiling Point | 228-230 °C (lit.) 112 °C @ 17 mmHg | [2] |

| Density | 0.99 g/mL at 25 °C (lit.) | [2] |

| Flash Point | 94 °C / 201.2 °F | [1] |

| Refractive Index | n20/D 1.423 (lit.) | [2] |

| Solubility | Soluble in chloroform; sparingly soluble in methanol. | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions. | [2] |

Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound.

According to one supplier, the chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and requires no specific label elements.[1] However, data aggregated by PubChem from various notifiers indicates that while the chemical does not meet GHS hazard criteria in 50% of reports, the other 50% issue a warning for skin irritation (H315).[3] Given this discrepancy, users should handle the substance with care, assuming it may be a potential skin irritant.

Toxicological Data

A critical review of available safety data sheets reveals a significant lack of quantitative toxicological information for this compound. Most sources explicitly state that no acute toxicity information is available for the product.[1] Fields for skin corrosion/irritation, serious eye damage/irritation, and carcinogenicity are generally reported as "No data available."[1]

| Toxicological Endpoint | Data | Citation(s) |

| Acute Oral Toxicity | No information available | [1] |

| Acute Dermal Toxicity | No information available | [1] |

| Acute Inhalation Toxicity | No information available | [1] |

| Skin Corrosion/Irritation | No data available (Conflicting GHS reports exist) | [1][3] |

| Serious Eye Damage/Irritation | No data available | [1] |

| Carcinogenicity | No data available | [1] |

Experimental Protocols

The Safety Data Sheets and publicly available toxicological summaries for this compound (CAS 77-25-8) do not cite specific experimental studies or their methodologies. The recurring entry for key toxicological endpoints is "No data available."[1] Consequently, detailed experimental protocols for toxicity testing of this specific substance cannot be provided. Standardized testing guidelines, such as those from the OECD, would likely be employed for any future toxicological assessments.

Emergency Response and First Aid Workflows

The following diagrams outline the logical workflows for handling emergencies involving this compound, based on standard SDS recommendations.

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to ensure safety in a laboratory setting.

Handling:

-

Avoid contact with skin and eyes.[1]

-

Do not breathe mist, vapors, or spray.[1]

-

Ensure adequate ventilation during use.[1]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store away from heat, sparks, and open flames.[1]

-

Incompatible materials include strong oxidizing agents.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles conforming to EN166.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is needed. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

References

The Versatility of Di-C2H5 Diethylmalonate: A Technical Guide to its Applications in Novel Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-C2H5 diethylmalonate, a diester of malonic acid, is a foundational building block in modern organic synthesis. Its unique structural feature—a methylene (B1212753) group activated by two flanking electron-withdrawing ester moieties—imparts a high degree of reactivity, making it a versatile precursor for a vast array of complex molecules. This technical guide explores the core applications of Di-C2H5 diethylmalonate in novel synthetic methodologies, providing detailed experimental protocols, quantitative data for key reactions, and visual representations of reaction pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of synthetic chemistry and drug development.

Core Synthetic Applications

The synthetic utility of Di-C2H5 diethylmalonate is primarily centered around the reactivity of its acidic α-carbon. This allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including classical condensations and additions, as well as more complex cascade and multi-component reactions.

Heterocyclic Synthesis: The Gateway to Bioactive Scaffolds

Di-C2H5 diethylmalonate is a cornerstone in the synthesis of a diverse range of heterocyclic compounds, many of which form the core of medicinally important molecules.

One of the most prominent applications of Di-C2H5 diethylmalonate is in the synthesis of pyrimidine (B1678525) derivatives, particularly barbiturates and other bioactive compounds. The condensation of Di-C2H5 diethylmalonate with urea (B33335) or its derivatives, in the presence of a strong base, leads to the formation of the pyrimidine ring. A notable example is the synthesis of 2-amino-4,6-dihydroxypyrimidine, a precursor for various pharmaceuticals.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol is adapted from established literature procedures.[1][2][3]

Materials:

-

Guanidine (B92328) hydrochloride or Guanidine nitrate

-

Di-C2H5 diethylmalonate

-

Sodium methoxide (B1231860) solution (freshly prepared) or Sodium metal

-

Anhydrous Methanol or Ethanol

-

10% Hydrochloric acid (HCl) or Acetic acid

-

Deionized water

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add guanidine hydrochloride (1.0 equivalent) to a freshly prepared solution of sodium methoxide (2.2 equivalents) in anhydrous methanol.

-

Stir the mixture for several minutes to ensure the formation of free guanidine.

-

Slowly add Di-C2H5 diethylmalonate (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Dissolve the resulting solid in a minimal amount of warm water.

-

Adjust the pH of the solution to 6 with 10% HCl or acetic acid to precipitate the product.

-

Cool the mixture in an ice bath to complete precipitation.

-

Collect the white solid by filtration, wash with cold deionized water, and then with ethanol.

-

Dry the product in an oven at 60-100°C to a constant weight.

Quantitative Data for 2-Amino-4,6-dihydroxypyrimidine Synthesis

| Reactants | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Guanidine nitrate, Diethyl diethylmalonate | Sodium methoxide/Methanol | 65 | 6 | 96.1 | [1] |

| Guanidine hydrochloride, Dimethyl malonate | Sodium methoxide/Methanol | Reflux | 2-3 | High | [1] |

| Guanidine hydrochloride, this compound | Sodium ethoxide/Ethanol | Reflux | - | High | [3] |

| Guanidine nitrate, this compound | Sodium ethoxide/Ethanol | 100 | 1 | 83.4 | [4] |

Logical Workflow for Pyrimidine Synthesis

Caption: Workflow for the synthesis of 2-amino-4,6-dihydroxypyrimidine.

Michael Addition Reactions: Asymmetric Carbon-Carbon Bond Formation

The enolate of Di-C2H5 diethylmalonate is an excellent nucleophile in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and has been extensively developed in the context of asymmetric synthesis.

Experimental Protocol: Asymmetric Michael Addition to a Chalcone (B49325)

This protocol is a generalized procedure based on the enantioselective Michael addition of Di-C2H5 diethylmalonate to chalcones using a chiral catalyst.[5][6]

Materials:

-

Substituted Chalcone

-

Di-C2H5 diethylmalonate

-

Chiral Catalyst (e.g., Nickel-Sparteine complex)

-

Anhydrous Toluene (B28343)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., 10 mol% Ni(acac)2 and 10 mol% (-)-sparteine).

-

Add anhydrous toluene to dissolve the catalyst.

-

Add the substituted chalcone (1.0 equivalent) to the flask.

-

Add Di-C2H5 diethylmalonate (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for the specified time (typically 5-12 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Asymmetric Michael Addition to Chalcones

| Chalcone Substituent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Unsubstituted | 10 | Toluene | 12 | 90 | 86 | [5] |

| 4-Methyl | 10 | Toluene | 5 | 88 | 85 | [5] |

| 4-Methoxy | 10 | Toluene | 5 | 91 | 88 | [5] |

| 4-Chloro | 10 | Toluene | 5 | 85 | 82 | [5] |

| 2-Chloro | 10 | Toluene | 5 | 83 | 80 | [6] |

Signaling Pathway for the Michael Addition

Caption: Mechanism of the Michael addition of Di-C2H5 diethylmalonate.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as Di-C2H5 diethylmalonate, to a carbonyl group, followed by dehydration. This reaction is instrumental in synthesizing α,β-unsaturated esters, which are valuable intermediates in various synthetic pathways.

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

This is a generalized protocol for the Knoevenagel condensation.[7][8][9]

Materials:

-

Aromatic Aldehyde (e.g., benzaldehyde)

-

Di-C2H5 diethylmalonate

-

Catalyst (e.g., piperidine, DBU, or immobilized BSA)

-

Solvent (e.g., ethanol, DMSO, or solvent-free)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1.0 equivalent) and Di-C2H5 diethylmalonate (1.0-1.2 equivalents).

-

Add the catalyst (catalytic amount, e.g., 0.1 equivalent).

-

If using a solvent, add it to the flask.

-

Stir the reaction mixture at the specified temperature (room temperature to reflux) for the required time, monitoring by TLC.

-

After completion, perform an appropriate workup. This may involve removing the catalyst by washing with an acidic solution, followed by extraction with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by distillation or column chromatography.

Quantitative Data for Knoevenagel Condensation

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Various aromatic | Immobilized BSA | DMSO | Room Temp | - | 85-89 | [9] |

| Benzaldehyde | DBU/Water | Water | Room Temp | 15 min | 95 | [7] |

| 4-Chlorobenzaldehyde | DBU/Water | Water | Room Temp | 10 min | 98 | [7] |

| 4-Nitrobenzaldehyde | DBU/Water | Water | Room Temp | 5 min | 99 | [7] |

Signaling Pathway for the Knoevenagel Condensation

Caption: Mechanism of the Knoevenagel condensation.

Multi-Component Reactions: Efficiency in Complexity

Di-C2H5 diethylmalonate is a valuable component in multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. The Biginelli reaction is a classic example, producing dihydropyrimidinones, which have a wide range of biological activities.

Logical Workflow for the Biginelli Reaction

References

- 1. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and History of Diethyl Diethylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diethylmalonate, a disubstituted derivative of diethyl malonate, holds a significant place in the annals of organic chemistry and pharmaceutical drug development. Its historical importance is intrinsically linked to the advent of the first commercially successful class of sedative-hypnotic drugs: the barbiturates. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this compound, with a focus on the experimental methodologies and key scientific contributions that paved the way for its use in medicinal chemistry.

Historical Development

The story of this compound begins with the broader development of malonic ester chemistry in the 19th century. Diethyl malonate itself was first synthesized during this period, and chemists soon began to explore the reactivity of its central methylene (B1212753) group.[1][2]

A pivotal moment in the history of this field came in 1880, when M. Conrad and C. A. Bischoff published their work on the alkylation of malonic esters. Their research laid the foundation for the synthesis of a wide range of substituted malonic esters, including this compound. While it is difficult to definitively pinpoint the exact first synthesis of this compound, the work of Conrad and Bischoff was instrumental in establishing the methodology.

The true significance of this compound was realized in the early 20th century with the pioneering work of Emil Fischer and Joseph von Mering. In their quest for effective hypnotics, they synthesized barbital (B3395916), the first commercially viable barbiturate (B1230296), in 1902, and published their findings in 1903.[3] Their synthesis utilized this compound as a key precursor, condensing it with urea (B33335) to form the barbiturate ring structure. Marketed in 1904 by Bayer under the trade name Veronal, barbital quickly became a widely used sleeping aid and marked the beginning of the era of barbiturate drugs.[3]

Quantitative Data

The physical and chemical properties of diethyl malonate and its diethyl-substituted derivative are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Properties of Diethyl Malonate

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molar Mass | 160.17 g/mol |

| Boiling Point | 199 °C |

| Density | 1.055 g/cm³ |

| Melting Point | -50 °C |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molar Mass | 216.27 g/mol |

| Boiling Point | 228-230 °C |

| Density | 0.99 g/mL at 25 °C |

| Refractive Index | n20/D 1.423 |

Experimental Protocols

The synthesis of this compound is a classic example of the malonic ester synthesis, involving the alkylation of the enolate of diethyl malonate. Below are detailed methodologies for both a historical and a modern preparation.

Historical Synthesis of Barbital from this compound (Fischer and von Mering, 1903)

This protocol is based on the original synthesis of barbital, which utilized this compound.

Reagents:

-

This compound

-

Urea

-

Sodium ethoxide

-

Ethanol (B145695) (absolute)

-

Hydrochloric acid

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

This compound is added to the sodium ethoxide solution.

-

Pulverized and dried urea is then added to the mixture.

-

The reaction mixture is heated in an autoclave.

-

The resulting sodium salt of barbital precipitates out of solution and is collected by filtration.

-

The sodium salt is dissolved in water and acidified with hydrochloric acid to precipitate the free barbital.

-

The crude barbital is purified by recrystallization from hot water or ethanol.

Modern Synthesis of this compound

This protocol details a typical modern laboratory preparation of this compound.

Reagents:

-

Diethyl malonate

-

Sodium metal

-

Ethanol (absolute)

-

Ethyl iodide or ethyl bromide

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol.

-

Diethyl malonate is added dropwise to the stirred sodium ethoxide solution. The sodium salt of diethyl malonate may precipitate as a white solid.

-

Ethyl iodide or ethyl bromide is then added slowly through the dropping funnel. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

After the initial addition, the reaction mixture is heated to reflux until the reaction is complete (typically monitored by the disappearance of the starting materials via TLC or GC).

-